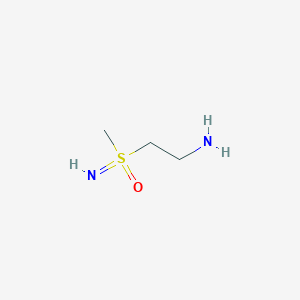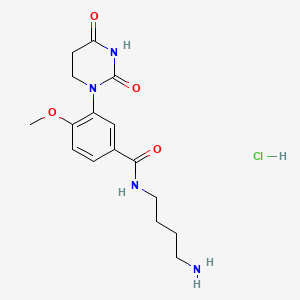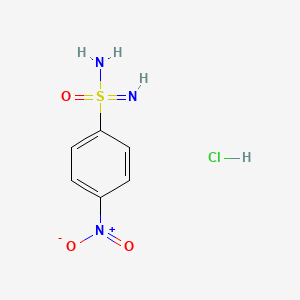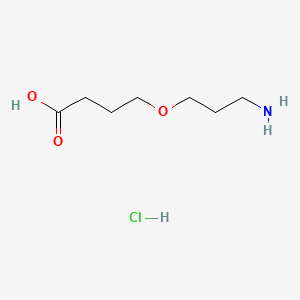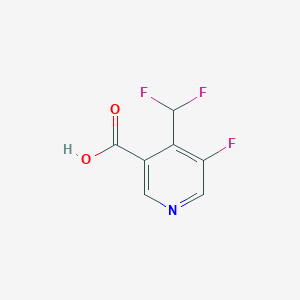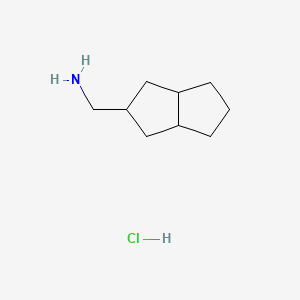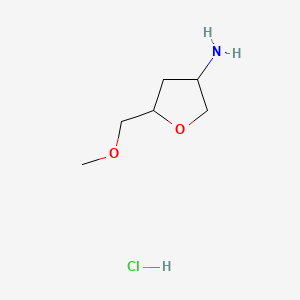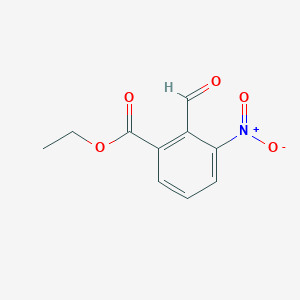
Ethyl 2-formyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of an ethyl ester group, a formyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, formylation, and esterification reactions. The typical synthetic route includes:
Formylation: The addition of a formyl group to the benzene ring, often achieved through the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The formation of the ethyl ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-formyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Bromine with iron(III) bromide, nitric acid with sulfuric acid, sulfur trioxide with sulfuric acid.
Major Products Formed
Reduction: Ethyl 2-formyl-3-aminobenzoate.
Oxidation: Ethyl 2-carboxy-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-formyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-formyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the formyl and ester groups can undergo hydrolysis or other chemical transformations, influencing the compound’s activity and interactions.
類似化合物との比較
Ethyl 2-formyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Formyl-3-nitrobenzoic acid: Lacks the ester group, making it more acidic and less lipophilic.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
ethyl 2-formyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)7-4-3-5-9(11(14)15)8(7)6-12/h3-6H,2H2,1H3 |
InChIキー |
HVLGCMPIRIIFKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


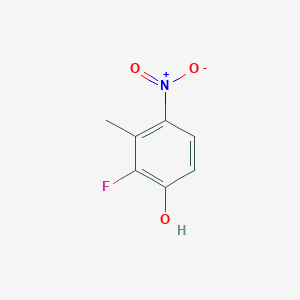
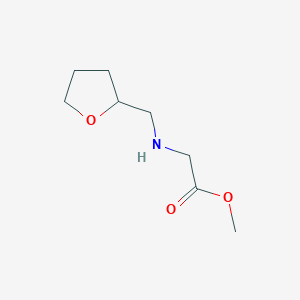
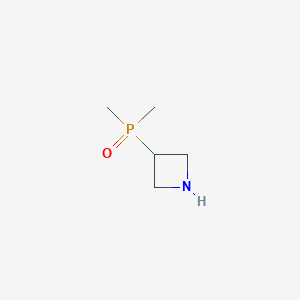
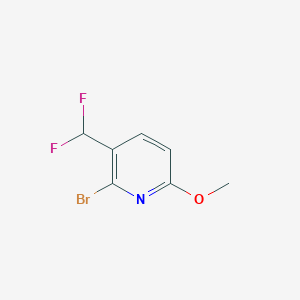
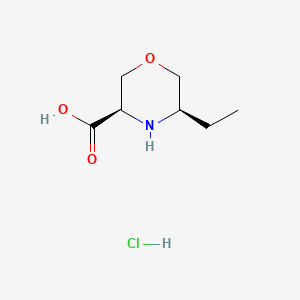
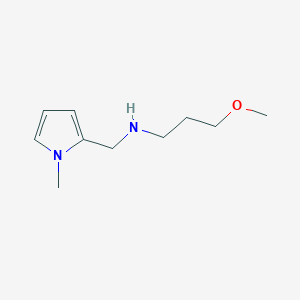
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
